

# An In-depth Technical Guide to the Chemical and Physical Properties of Pendimethalin

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## Compound of Interest

Compound Name: Pendimethalin

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This technical guide provides a comprehensive overview of the core chemical and physical properties of **pendimethalin**, a dinitroaniline herbicide. The information is curated for professionals in research and development who require precise data and standardized methodologies. This document summarizes key quantitative data in a structured format, details the experimental protocols for determining these properties based on international standards, and provides visualizations for its mechanism of action and experimental workflows.

## Core Chemical and Physical Properties of Pendimethalin

**Pendimethalin**, with the IUPAC name N-(1-ethylpropyl)-3,4-dimethyl-2,6-dinitroaniline, is an orange-yellow crystalline solid.<sup>[1]</sup> It is a selective herbicide used to control annual grasses and certain broadleaf weeds.<sup>[1]</sup> The following tables summarize its key physicochemical properties.

### Table 1: Identification and Chemical Structure

Property	Value
IUPAC Name	3,4-dimethyl-2,6-dinitro-N-pentan-3-ylaniline[2]
CAS Number	40487-42-1[1]
Molecular Formula	C <sub>13</sub> H <sub>19</sub> N <sub>3</sub> O <sub>4</sub> [2]
Molecular Weight	281.31 g/mol [1]
Canonical SMILES	<chem>CCC(CC)NC1=C(C=C(C(=C1--INVALID-LINK--[O-])C)C)--INVALID-LINK--[O-]</chem> [2]
Physical Description	Orange-yellow crystalline solid with a faint, nutty, or fruit-like odor.[1][3]

**Table 2: Physicochemical Data**

Property	Value	Temperature (°C)	Reference(s)
Melting Point	54-58 °C	N/A	[1][4]
Boiling Point	330 °C (Decomposes)	N/A	[5][6]
Density	1.17 - 1.19 g/cm <sup>3</sup>	25	[2][5][7]
Vapor Pressure	4.0 mPa (3.0 x 10 <sup>-5</sup> mmHg)	25	[1]
Water Solubility	0.3 - 0.33 mg/L	20	[1][7]
Solubility in Organic Solvents	Acetone: ~800 g/L, Xylene: >800 g/L, Dichloromethane: >800 g/L, Hexane: 49 g/L	20	[2][8]
Octanol-Water Partition Coeff. (log P)	5.18 - 5.4	20	[1][7]
Henry's Law Constant	8.56 x 10 <sup>-7</sup> atm·m <sup>3</sup> /mol	25	[2]
Dissociation Constant (pKa)	2.8 (Strong acid behavior)	25	[7]
Soil Adsorption Coeff. (Koc)	5000 - 43,863 (Strongly adsorbed)	N/A	[1][2]
Stability	Stable to acids and alkalis; slowly decomposed by light. [2] Hydrolytically stable.[1]	N/A	[1][2]
Photolysis Half-life (Aqueous)	17 - 21 days	N/A	[9]
Photolysis Half-life (Soil)	~9.9% decomposition after 7 days of solar radiation.	N/A	[2]

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Aerobic Soil Metabolism Half-life	40 - 98 days	N/A	<a href="#">[1]</a> <a href="#">[10]</a> <a href="#">[11]</a>
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## Experimental Protocols

The determination of the physicochemical properties of chemical substances like **pendimethalin** is guided by internationally recognized protocols, such as the OECD Guidelines for the Testing of Chemicals. These guidelines ensure data quality and comparability across different laboratories.

### Melting Point/Melting Range (OECD Guideline 102)

This method determines the temperature at which a substance transitions from a solid to a liquid state.[\[7\]](#)[\[12\]](#)

- Principle: A small, representative sample of the substance is heated at a controlled rate, and the temperatures at which melting begins and is complete are recorded.
- Apparatus:
  - Capillary Method: A small amount of the pulverized substance is packed into a capillary tube and heated in a liquid bath or a metal block apparatus.[\[13\]](#)
  - Differential Scanning Calorimetry (DSC) or Differential Thermal Analysis (DTA): The sample and a reference material are subjected to the same temperature program. A phase transition results in an endothermic peak, from which the melting temperature is determined.[\[7\]](#)
- Methodology:
  - Sample Preparation: The test substance is dried and, if necessary, pulverized.
  - Capillary Loading: The sample is introduced into a glass capillary tube.
  - Heating: The apparatus is heated at a slow, constant rate (e.g., 1-2 °C per minute) near the expected melting point.

- Observation: The temperature at the initiation of melting (first appearance of liquid) and the completion of melting (disappearance of all solid) are recorded to define the melting range.
- Calibration: The apparatus is calibrated using certified reference standards with known melting points.

## Water Solubility (OECD Guideline 105)

This guideline describes methods for determining the saturation mass concentration of a substance in water.[3][14] Given **pendimethalin**'s low solubility ( $<10^{-2}$  g/L), the column elution method is most appropriate.[15]

- Principle: Water is passed through a column packed with an inert support material coated with the test substance. The flow rate is slow enough to ensure that the water is saturated. The concentration of the substance in the eluate is then analyzed.[3]
- Apparatus:
  - Temperature-controlled water bath or chamber.
  - Column with temperature control.
  - Inert support material (e.g., glass beads, silica gel).
  - Pump for constant water flow.
  - Analytical instrument for concentration measurement (e.g., HPLC, GC).
- Methodology:
  - Column Preparation: The support material is coated with an excess of **pendimethalin**.
  - Equilibration: The column is equilibrated at a constant temperature (e.g., 20 °C).
  - Elution: Degassed, distilled water is pumped through the column at a low, constant flow rate.

- Sampling: Fractions of the eluate are collected over time.
- Analysis: The concentration of **pendimethalin** in each fraction is determined using a validated analytical method.
- Equilibrium Check: Saturation is confirmed when the concentrations in several consecutive fractions are constant (within  $\pm 30\%$ ). The mean of these concentrations is taken as the water solubility.

## Vapor Pressure (OECD Guideline 104)

This guideline outlines several methods for determining the saturation pressure of a substance above its solid or liquid phase.<sup>[1][6]</sup> For a substance with low volatility like **pendimethalin**, the gas saturation method is suitable.

- Principle: A stream of inert gas is passed over the substance at a sufficiently slow rate to ensure saturation. The amount of substance transported by the gas is determined, and from this, the vapor pressure is calculated using the ideal gas law.<sup>[8]</sup>
- Apparatus:
  - Temperature-controlled housing for the sample.
  - Inert carrier gas supply with flow control.
  - A trap (e.g., sorbent tube) to collect the vaporized substance.
  - Analytical instrument (e.g., GC) to quantify the trapped substance.
- Methodology:
  - Sample Preparation: The test substance is loaded into a saturation column or boat.
  - Gas Saturation: A controlled flow of inert gas (e.g., nitrogen) is passed over the sample at a constant temperature.
  - Trapping: The gas stream passes through a trap that quantitatively captures the vaporized **pendimethalin**.

- Quantification: The amount of **pendimethalin** in the trap is determined analytically.
- Calculation: The vapor pressure (P) is calculated using the equation:  $P = (m / V) * RT$ , where 'm' is the mass of the substance, 'V' is the total volume of gas passed, 'R' is the ideal gas constant, and 'T' is the absolute temperature.
- Validation: The experiment is repeated at different flow rates to ensure that the calculated vapor pressure is independent of the flow rate, confirming saturation.

## Partition Coefficient (n-octanol/water) (OECD Guideline 107 & 123)

The octanol-water partition coefficient (Pow) is a measure of a chemical's lipophilicity. For highly hydrophobic substances like **pendimethalin** ( $\log \text{Pow} > 4$ ), the slow-stirring method (OECD 123) is preferred over the shake-flask method (OECD 107) to avoid the formation of micro-emulsions.<sup>[16][17][18]</sup>

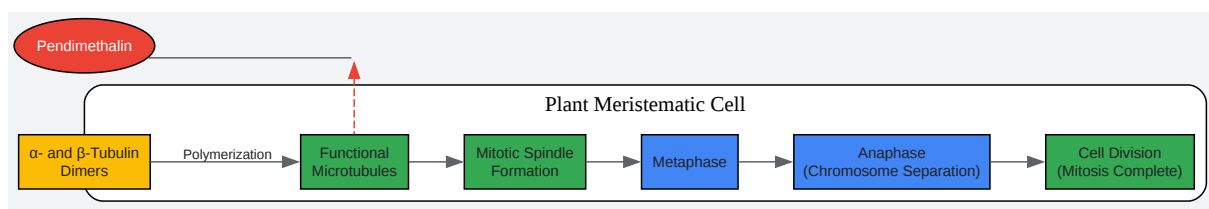
- Principle: A dilute solution of the test substance in water-saturated n-octanol is stirred slowly with a volume of octanol-saturated water. The system is allowed to reach equilibrium, after which the concentration of the substance in both phases is measured.<sup>[17]</sup>
- Apparatus:
  - Temperature-controlled vessel.
  - Slow-speed stirrer.
  - Centrifuge for phase separation.
  - Analytical instrument (e.g., HPLC, GC).
- Methodology:
  - Solvent Preparation: n-octanol is saturated with water, and water is saturated with n-octanol.
  - Test Solution: **Pendimethalin** is dissolved in the water-saturated n-octanol.

- Equilibration: The octanol solution and the octanol-saturated water are combined in the test vessel and stirred slowly (to avoid emulsification) at a constant temperature for an extended period (e.g., 2-7 days) until equilibrium is reached.
- Phase Separation: The mixture is allowed to stand, and then centrifuged to ensure complete separation of the two phases.
- Analysis: The concentration of **pendimethalin** in both the n-octanol and water phases is determined.
- Calculation: The partition coefficient ( $P_{ow}$ ) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as  $\log P_{ow}$ .

## Visualizations

### Mechanism of Action: Microtubule Assembly Inhibition

**Pendimethalin**'s primary mode of action as a herbicide is the inhibition of mitosis (cell division) in susceptible plants.[5] It acts by binding to tubulin, the protein subunit of microtubules. This prevents the polymerization of tubulin into functional microtubules, which are essential for forming the mitotic spindle during cell division.[2] The disruption of this process halts cell division at metaphase, leading to the death of the emerging weed seedling.[2]



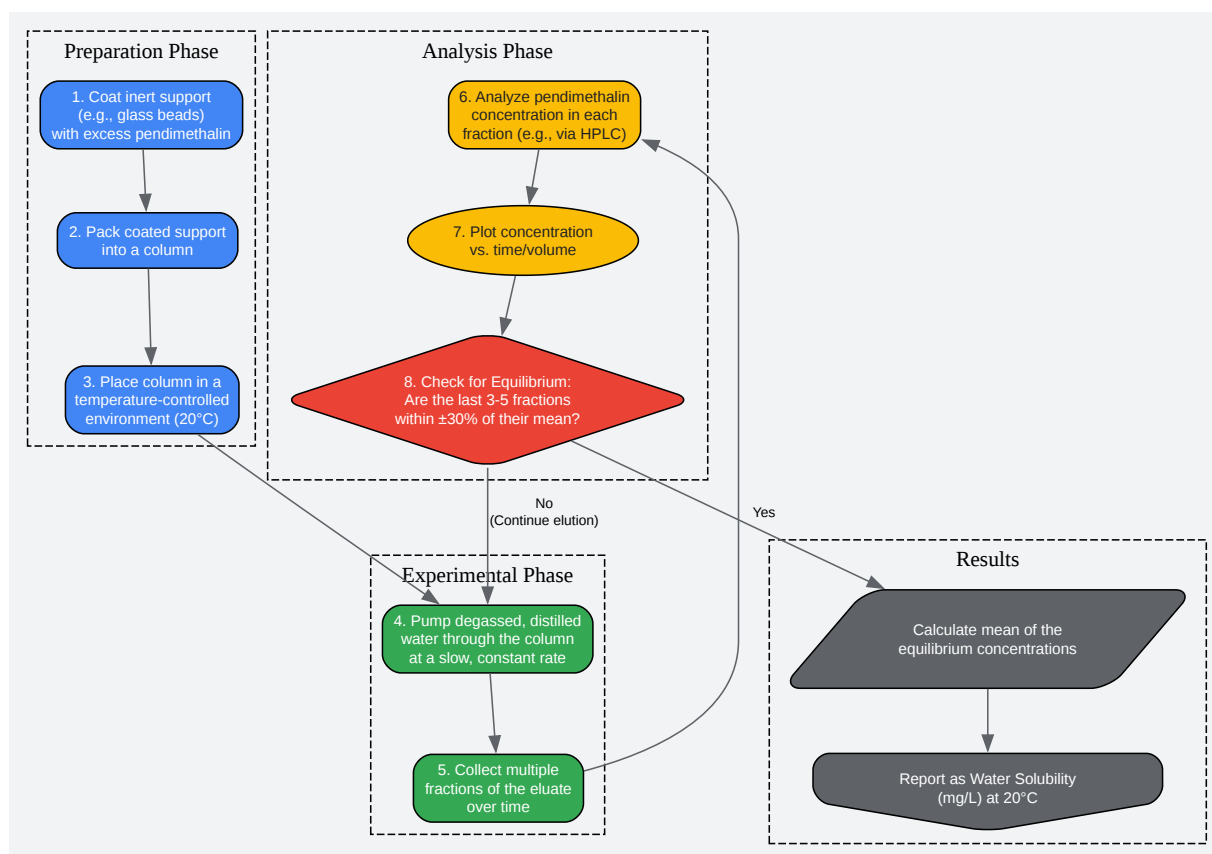
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Caption: **Pendimethalin**'s mechanism of action via inhibition of microtubule polymerization.



## Experimental Workflow: Water Solubility Determination (Column Elution Method)

The following diagram illustrates the logical workflow for determining the water solubility of a low-solubility compound like **pendimethalin**, following the principles of OECD Guideline 105.



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